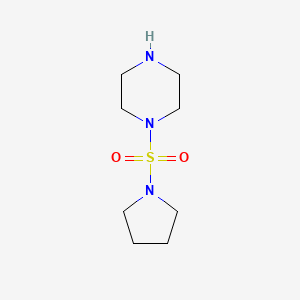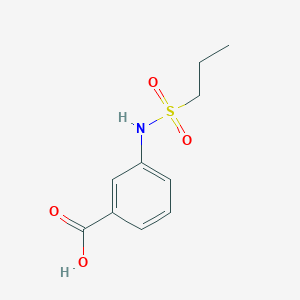
3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride is a synthetic compound . It is a non-diuretic benzothiadiazine derivative . The compound has a molecular weight of 259.76 .
Synthesis Analysis
The synthesis of 3-Benzylamino-1,2-Benzisothiazole 1,1-Dioxide involves heating a solution of benzylamine and 3-chloro-1,1-dioxo-1,2-benzisothiazole in tetrahydrofuran under reflux .
Molecular Structure Analysis
Structural analysis of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide by X-ray diffraction method reveals C–N bond lengths very similar to the correspondent ether pseudo saccharyl derivative, with the central C–N–C amine linkage having one very long C–N bond and one short . The central C–N–C bond angle is close to 120° .
Chemical Reactions Analysis
The reactivity of similar compounds but derivatives of amines, were studied under the same reduced conditions but were not succeed . A variety of other functional groups has been reduced under mild conditions and without need of hydrogen gas .
科学的研究の応用
Antimicrobial Applications
The benzothiadiazine dioxide scaffold, to which the compound is related, has been reported to exhibit antimicrobial properties . This compound could potentially be modified to enhance its activity against a variety of microbial pathogens. Research could focus on synthesizing derivatives and testing them against bacterial and fungal strains to determine their efficacy and spectrum of activity .
Antiviral Research
Similar to its antimicrobial potential, the compound may also be investigated for its antiviral capabilities . The structural similarity to benzothiadiazine dioxides suggests that it could interact with viral proteins or enzymes, disrupting viral replication. Studies could involve screening against common viruses and assessing the compound’s mechanism of action .
Antihypertensive Effects
The benzothiadiazine dioxide ring system has been associated with antihypertensive effects . As such, “3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride” could be explored as a candidate for blood pressure regulation. Research might include in vivo studies to evaluate its cardiovascular effects and potential as a therapeutic agent .
Antidiabetic Activity
There is evidence that benzothiadiazine dioxides can act as antidiabetic agents . Investigating this compound for antidiabetic activity could involve studying its effects on insulin secretion or glucose metabolism. This research could lead to the development of new treatments for diabetes .
Anticancer Properties
The compound’s framework suggests potential use in cancer therapy . It could be studied for its ability to inhibit cancer cell growth or induce apoptosis. Research might include cell line studies to assess its cytotoxicity and potential as an adjunct to existing cancer treatments .
KATP Channel Activation
Benzothiadiazine dioxides have been known to act as KATP channel activators . This compound could be researched for its effects on potassium channels, which play a crucial role in cellular functions. Applications might include the treatment of diseases related to channelopathies .
AMPA Receptor Modulation
The compound could serve as a modulator for AMPA receptors , which are involved in fast synaptic transmission in the CNS. This application could lead to the development of new drugs for neurological disorders. Research would focus on the compound’s binding affinity and its effect on neurotransmission .
Peptide and Dipeptide Moiety Incorporation
Recent developments include the incorporation of peptide and dipeptide moieties into the 3-substituent side chains of benzothiadiazine dioxides. This compound could be modified to include such moieties, potentially leading to enhanced biological activity and new therapeutic applications .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s worth noting that similar compounds, such as benzothiadiazine-derived positive allosteric modulators, have been found to exhibit binding affinities at the ampa receptor .
Biochemical Pathways
Compounds with a similar structure have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
特性
IUPAC Name |
N-benzyl-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S.ClH/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;/h1-7,11-12H,8-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSSXXRHGRLDJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)



![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)



